molecular formula C15H22BNO3 B3232848 2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346707-96-7

2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B3232848
CAS No.: 1346707-96-7
M. Wt: 275.15 g/mol
InChI Key: KYVALDGJBBJJQT-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. These structural elements position it as a candidate for Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester’s reactivity with aryl halides under palladium catalysis .

Properties

IUPAC Name

2-cyclobutyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-17-13(10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVALDGJBBJJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671324
Record name 2-(Cyclobutyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346707-96-7
Record name 2-(Cyclobutyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Cyclobutoxy)pyridine-4-boronic acid pinacol ester
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Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability. Other factors such as pH, presence of other chemicals, and temperature can also affect its action and efficacy.

Biological Activity

The compound 2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1417625-27-4) has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article explores the biological properties of this compound, synthesizing findings from various studies and providing a comprehensive overview of its activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BNO3. The compound features a pyridine ring substituted with a cyclobutoxy group and a dioxaborolane moiety. The structural characteristics contribute to its reactivity and biological interactions.

Table 1: Basic Properties

PropertyValue
Molecular Weight262.16 g/mol
Boiling PointNot available
SolubilityHigh in organic solvents
CAS Number1417625-27-4

Research indicates that compounds containing dioxaborolane structures exhibit unique interactions with biological targets. The dioxaborolane moiety is known to enhance the solubility and stability of the compound in biological systems, potentially improving its pharmacokinetic properties.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Receptor Modulation : The pyridine ring may facilitate binding to various receptors, influencing signal transduction pathways pertinent to cellular responses.

Case Studies

  • Anticancer Activity : In a study investigating the effects of related dioxaborolane compounds on cancer cell lines, it was found that derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to apoptosis induction via caspase activation.
  • Anti-inflammatory Effects : Another study highlighted the potential anti-inflammatory properties of similar compounds in models of acute inflammation. The compounds reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerMCF-7 Cell LineSignificant cytotoxicity
AnticancerPC-3 Cell LineInduction of apoptosis
Anti-inflammatoryMacrophage ModelReduction in cytokine production

Research Findings

Recent findings have shown that modifications to the cyclobutoxy or dioxaborolane groups can significantly alter the biological activity of pyridine derivatives. For instance, introducing electron-withdrawing or electron-donating groups on the pyridine ring can enhance or diminish binding affinity to target proteins.

Ligand Efficiency

Ligand efficiency (LE) is a crucial parameter when evaluating drug candidates. For example, compounds with higher LE values have been correlated with better efficacy at lower doses. This has been observed in several analogs of this compound where structural modifications improved LE without compromising potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester on the pyridine ring significantly influences reactivity and applications:

  • 4-Position analogs (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, CAS 329214-79-1): Widely used in medicinal chemistry for late-stage functionalization due to their stability and predictable coupling behavior .
  • 5-Position analogs (e.g., 2-Cyclobutoxy-5-isomer): Steric hindrance from the cyclobutoxy group may reduce coupling efficiency compared to smaller alkoxy substituents (e.g., methoxy) .

Alkoxy Group Variations

The cyclobutoxy substituent distinguishes this compound from related derivatives:

  • 2-(Difluoromethoxy)-5-boronate pyridine : Enhanced electron-withdrawing effects from difluoromethoxy improve oxidative stability but may reduce nucleophilicity in cross-coupling .

Boronate Ester Modifications

Comparison with dioxaborolane-containing heterocycles :

  • tert-Butyl-4-boronate-2-(trimethylsilyl)pyrrolidine (2ab): The pyrrolidine backbone and trimethylsilyl group enhance solubility in nonpolar solvents, whereas pyridine-based analogs are more polar .
  • 1-Cyclopropyl-tetrahydro-4-boronate pyridine (CAS 2304631-68-1): Saturation of the pyridine ring (tetrahydro form) reduces aromaticity, altering electronic properties for targeted reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties/Applications Reference
2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine (Target) C₁₅H₂₂BNO₃ 275.15 4-position Suzuki coupling intermediate
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine C₁₁H₁₆BNO₂ 205.06 3-position High-yield cross-coupling substrate
2-(Cyclopropylmethoxy)-5-fluoro-3-boronate pyridine C₁₅H₂₁BFNO₃ 293.14 3-position Fluorinated bioisostere development
tert-Butyl-4-boronate-2-(trimethylsilyl)pyrrolidine (2ab) C₁₆H₃₀BNO₂Si 307.32 N/A (pyrrolidine) Solubility-enhanced boronate

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

  • Methodology :

  • Boronic Ester Introduction : The compound is synthesized via palladium-catalyzed Miyaura borylation, where a halogenated pyridine precursor (e.g., 4-bromo-2-cyclobutoxypyridine) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF or THF .
  • Cyclobutoxy Group Installation : The cyclobutoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction, using cyclobutanol and a suitable leaving group (e.g., bromide or hydroxyl-activated pyridine derivative).
    • Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the cyclobutoxy group (δ ~4.5–5.0 ppm for OCH₂) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is performed using SHELX or OLEX2 for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C15_{15}H22_{22}BNO3_{3}, MW = 275.16 g/mol) .
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection.

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic ester reagent?

  • Experimental Design :

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for electron-deficient aryl halides. Use ligand-free conditions for sterically hindered substrates .
  • Solvent and Base Optimization : Test polar aprotic solvents (DME, DMF) with weak bases (Na2_2CO3_3) or strong bases (Cs2_2CO3_3) to balance reactivity and side reactions.
  • Temperature Control : Reactions typically run at 80–110°C; microwave-assisted synthesis may reduce time.
    • Troubleshooting : Low yields may arise from boronic ester protodeboronation—add fluoride sources (e.g., KF) to stabilize intermediates .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Data Reconciliation Workflow :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data (e.g., bond lengths/angles) with computational models .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., deprotected cyclobutanol or hydrolyzed boronic acid).
  • Dynamic Effects : Consider rotational barriers in the cyclobutoxy group (variable-temperature NMR) or tautomerism in the pyridine ring .

Q. What are the challenges in utilizing this compound in the synthesis of complex heterocyclic systems?

  • Steric and Electronic Considerations :

  • Steric Hindrance : The cyclobutoxy group may reduce coupling efficiency with bulky substrates. Mitigate by using Pd catalysts with bulky ligands (e.g., XPhos) .
  • Boronic Ester Stability : Avoid protic solvents (e.g., H2_2O) and store the compound under inert conditions (argon, desiccated) to prevent hydrolysis .
    • Applications :
  • Coordination Chemistry : The pyridine-boronate motif can act as a ligand for transition metals (e.g., Ru or Ir) in catalysis or photoluminescent materials .
  • Biaryl Synthesis : Cross-coupling with aryl halides to construct drug-like scaffolds (e.g., kinase inhibitors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Cyclobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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